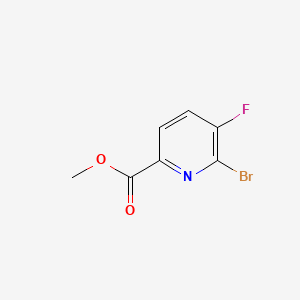
Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a bromine and a fluorine at the 6 and 5 positions respectively . It is used as a synthesis intermediate .
Molecular Structure Analysis
The molecular weight of “this compound” is 234.02 . The InChI code is1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid powder at ambient temperature . The storage temperature is also ambient .Aplicaciones Científicas De Investigación
Synthesis of Dopamine and Serotonin Receptor Antagonists
Methyl 6-bromo-5-fluoropyridine-2-carboxylate has been utilized in the synthesis of carboxylic acid derivatives, specifically targeting dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists. This application demonstrates its importance in the development of neurological drugs. The efficient synthesis process involves multiple steps including methoxylation, bromination, and alkaline hydrolysis, leading to the production of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Hirokawa, Horikawa, & Kato, 2000).
Development of Tridentate Ligands for Lanthanide(III) Cations
This compound is also instrumental in the synthesis of tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, which are suitable for complexation with lanthanide(III) cations. The synthesis starts from 5'-methyl-6-bromo-2,2'-bipyridine, leading to the formation of various derivatives including bromomethyl, hydroxymethyl, and aminomethyl (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation with CO2
This compound is used in electrocatalytic carboxylation processes. For example, the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid environment to form 6-aminonicotinic acid. This process highlights its role in environmentally friendly chemical synthesis, avoiding the use of volatile and toxic solvents (Feng et al., 2010).
Optimisation of Organic Synthesis Processes
In the field of organic synthesis, the compound is used in optimizing various synthesis steps, such as in the development of Nav1.8 sodium channel modulators. This involves improving yields and reproducibility in key steps like permanganate oxidation and Suzuki−Miyaura coupling (Fray et al., 2010).
Synthesis of Fluorinated Pyridines and Pyridones
This chemical plays a critical role in synthesizing fluorinated pyridines and pyridones, essential in various chemical and pharmaceutical applications. The process includes the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and subsequent Suzuki reactions to yield disubstituted fluoropyridines, showcasing its versatility in organic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various pharmaceutical ingredients . .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in the process of synthesis. It is known to undergo nucleophilic aromatic substitution on the fluoride group . This allows it to functionalize molecular scaffolds, which is a crucial step in the synthesis of active pharmaceutical ingredients .
Biochemical Pathways
It is known to be involved in the synthesis of fluorinated pyridines , which have a wide range of applications in medicinal chemistry due to their interesting and unusual physical, chemical, and biological properties .
Result of Action
The result of the action of this compound is primarily seen in its role as a key intermediate in the synthesis of various pharmaceutical compounds . The specific molecular and cellular effects would depend on the final compounds that are synthesized using it.
Propiedades
IUPAC Name |
methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMPTHLFMQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673236 | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210419-26-3 | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)







![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

